N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C25H23N3O3S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-20-14-10-18(11-15-20)26-23(29)16-32-25-27-22-7-5-4-6-21(22)24(30)28(25)19-12-8-17(2)9-13-19/h4-15H,3,16H2,1-2H3,(H,26,29) |
InChI Key |
WSEZWDSYYPQFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide requires a multi-step approach, typically involving:
-
Construction of the quinazolin-4(3H)-one core.
-
Introduction of the 4-methylphenyl substituent at position 3.
-
Sulfanyl group incorporation at position 2.
-
Acetamide side chain coupling with the 4-ethoxyphenyl moiety.
Retrosynthetically, the compound can be dissected into two primary fragments: the quinazolinone intermediate and the N-(4-ethoxyphenyl)acetamide-thiol component. This modular strategy allows for flexibility in optimizing individual steps .
Synthesis of the Quinazolinone Core
The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves:
Step 1: Formation of 3-(4-Methylphenyl)quinazolin-4(3H)-one
-
Reagents : Anthranilic acid derivatives (e.g., methyl 2-aminobenzoate) react with 4-methylphenyl isocyanate in the presence of a base such as triethylamine .
-
Conditions : Reflux in anhydrous toluene at 110°C for 12 hours.
-
Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by cyclization and elimination of methanol .
Representative Reaction:
Sulfanyl Group Introduction
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or thiol-disulfide exchange:
Step 2: Thiolation of Quinazolinone
-
Reagents : 3-(4-Methylphenyl)quinazolin-4(3H)-one reacts with thiourea in the presence of iodine as an oxidizing agent .
-
Conditions : Stirring in ethanol at 60°C for 6 hours.
-
Mechanism : Iodine facilitates the generation of a thiolate intermediate, which displaces a leaving group (e.g., chloride) at position 2 of the quinazolinone .
Intermediate : 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one.
Yield : 65–70% .
Acetamide Side Chain Coupling
The final step involves coupling the thiolated quinazolinone with N-(4-ethoxyphenyl)chloroacetamide:
Step 3: Thioether Formation
-
Reagents : 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one and N-(4-ethoxyphenyl)chloroacetamide.
-
Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature for 24 hours .
-
Mechanism : SN2 displacement of chloride by the thiolate anion.
Reaction Equation:
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Temperature | 25°C (Step 3) | Prevents side reactions |
| Reaction Time | 24 hours (Step 3) | Ensures complete displacement |
| Base | K₂CO₃ | Mild conditions prevent quinazolinone decomposition |
Notable Findings :
-
Substituting DMF with THF reduced yields by 20% due to poor solubility .
-
Elevated temperatures (>40°C) in Step 3 led to acetamide hydrolysis .
Purification and Characterization
Purification :
-
Column chromatography using silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.8 Hz, 1H, quinazolinone-H), 7.65–7.12 (m, 11H, aromatic), 4.05 (q, J = 7.0 Hz, 2H, OCH₂), 3.82 (s, 2H, SCH₂), 2.38 (s, 3H, CH₃) .
-
HRMS : m/z calculated for C₂₅H₂₃N₃O₃S [M+H]⁺: 446.1533; found: 446.1531 .
Alternative Synthetic Routes
Route A: One-Pot Synthesis
-
Combines Steps 1–3 using a sequential addition protocol.
-
Advantages : Reduces purification steps.
-
Disadvantages : Lower overall yield (45%) due to intermediate instability .
Route B: Solid-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinazolinone Core
The quinazolinone ring’s 3-position substituents significantly influence biological activity and physicochemical properties. Key analogs include:
- In contrast, electron-withdrawing groups like sulfamoyl (compound 13 in ) may improve solubility but reduce membrane permeability .
- Steric Considerations : Bulky substituents (e.g., 4-sulfamoylphenyl) can hinder binding to sterically constrained targets, whereas smaller groups (e.g., methyl) optimize fit in hydrophobic pockets .
Modifications to the Acetamide Side Chain
The acetamide’s aryl group impacts target selectivity and pharmacokinetics:
- Lipophilicity : Ethoxy and methoxy groups (logP ~2.5–3.0) improve membrane penetration compared to polar sulfamoyl derivatives (logP ~1.8) .
Functional Group Additions
Incorporation of heterocycles or additional rings diversifies activity:
- Mechanistic Diversity: Thioxothiazolidinone derivatives (e.g., compound 5 in ) exhibit dual inhibition of kinases and dehydrogenases, while pyrido[2,3-d]pyrimidins (e.g., VUF10474) target chemokine receptors .
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural complexity of this molecule suggests various mechanisms of action, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O3S, with a molecular weight of 445.5 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, and an ethoxyphenyl group that may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanylacetamide |
| InChI Key | ZNAPNTCRHPGKDQ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The quinazolinone moiety may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : The compound may bind to various receptors, modulating their function and influencing cellular responses.
- Antioxidant Activity : The sulfanyl group can participate in redox reactions, potentially providing antioxidant effects that protect cells from oxidative stress.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the p53 pathway.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in 2019 explored the anticancer effects of related quinazolinone derivatives. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
- Antimicrobial Testing : In another research effort, derivatives of quinazolinones were tested against various microbial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
